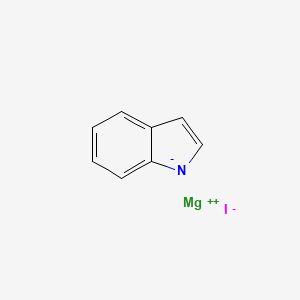

Magnesium, 1H-indol-1-yliodo-

Description

Historical Development of Indole (B1671886) Functionalization Strategies

The chemistry of indole began with the work of Adolf von Baeyer in 1866, who first synthesized the parent compound by reducing oxindole (B195798) with zinc dust. wikipedia.org Early functionalization efforts were largely centered on classical electrophilic substitution reactions, which predominantly occur at the electron-rich C-3 position. bhu.ac.in The late 19th and early 20th centuries saw the development of seminal named reactions for constructing the indole core itself, such as the Fischer (1883), Reissert, and Madelung syntheses. wikipedia.orgyoutube.com

For many years, functionalization relied on harsh methods, including stoichiometric metallations. rsc.org The advent of modern organic synthesis brought more refined strategies. A significant leap forward has been the development of transition-metal-catalyzed C-H functionalization. rsc.org These methods have enabled the selective modification of not only the more reactive C-2 and C-3 positions of the pyrrolic sub-ring but also the traditionally less accessible C-4, C-5, C-6, and C-7 positions of the benzenoid ring. rsc.orgacs.org Concurrently, the use of N-metallated indoles, generated by deprotonation with strong bases, became a fundamental strategy for introducing substituents onto the nitrogen atom or directing reactions to the C-3 position. bhu.ac.in

Overview of Organomagnesium Reagents in Heterocyclic Chemistry

Organomagnesium compounds, particularly Grignard reagents (R-Mg-X), are among the most versatile tools in synthetic chemistry. wikipedia.orgwikipedia.org Discovered by Victor Grignard in 1900, these reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. wikipedia.orgsigmaaldrich.com They serve as potent sources of nucleophilic carbon, capable of forming new carbon-carbon bonds by reacting with a wide array of electrophiles. mnstate.edu

In heterocyclic chemistry, organomagnesium reagents are instrumental for the functionalization of various ring systems. nih.gov The carbon-magnesium bond is more covalent than the carbon-lithium bond, which often imparts greater functional group tolerance. rsc.org A key method for preparing functionalized heterocyclic magnesium reagents is the halogen-magnesium exchange, where a pre-formed Grignard reagent (like isopropylmagnesium chloride) exchanges with a heterocyclic halide. wikipedia.orgrsc.org This technique allows for the generation of Grignard reagents containing sensitive functional groups such as esters and nitriles, which would not be compatible with the classical preparation from magnesium metal. rsc.org Due to the high reactivity of the carbon-magnesium bond, these reagents readily react with electrophiles and can undergo transmetallation to create other useful organometallic species. nih.govrsc.org

Significance and Unique Reactivity of N-Metallated Indole Derivatives

The N-H proton of indole is weakly acidic and can be removed by strong bases, such as sodium hydride, organolithium compounds, or Grignard reagents, to yield N-metallated indoles. bhu.ac.in These species are powerful nucleophiles that exhibit ambivalent reactivity, capable of reacting with electrophiles at either the nitrogen atom or the C-3 position. bhu.ac.in

The regioselectivity of this reaction is heavily influenced by the nature of the metal cation. bhu.ac.in N-sodio and N-potassio indoles, which have a more ionic N-metal bond, tend to undergo reaction at the nitrogen atom, particularly with hard electrophiles. bhu.ac.in In contrast, the more covalent N-magnesio derivatives, such as indolylmagnesium halides, often favor reaction at the C-3 position. bhu.ac.in This distinct reactivity makes N-metallated indoles, and specifically magnesium derivatives, highly significant for synthesizing 3-substituted indoles, which are precursors to many biologically important molecules, including the amino acid tryptophan.

Contextualization of 1H-Indol-1-ylmagnesium Iodide within Indole Grignard Chemistry

1H-Indol-1-ylmagnesium iodide, commonly referred to as the indole Grignard reagent, is a prime example of an N-metallated indole. It is typically formed by the reaction of indole with an alkylmagnesium halide, such as ethylmagnesium iodide. The acidic N-H proton of indole reacts with the basic Grignard reagent to generate the indolylmagnesium species. bhu.ac.in

Contrary to early reports that suggested exclusive N-substitution or C-3 substitution depending on the electrophile, subsequent research has demonstrated a more complex reactivity profile. Studies on the reaction of 1H-indol-1-ylmagnesium iodide with key electrophiles have shown that it often yields a mixture of both N-1 and C-3 substituted products. The ratio of these products is highly dependent on the reaction conditions, including temperature and the stoichiometry of the reagents. This dual reactivity underscores its unique position in indole chemistry, providing pathways to different isomers from a single precursor. researchgate.netresearchgate.net

Detailed Research Findings

Investigations into the reactions of 1H-indol-1-ylmagnesium iodide have provided crucial insights into its synthetic utility. The tables below summarize key findings from reactions with ethyl chloroformate and carbon dioxide, illustrating the influence of reaction conditions on product distribution.

Table 1: Reaction of 1H-Indol-1-ylmagnesium Iodide with Ethyl Chloroformate researchgate.net

| Molar Ratio (Reagent:Electrophile) | Temperature (°C) | 1-Carbethoxyindole (%) | 3-Carbethoxyindole (%) | 1,3-Dicarbethoxyindole (%) |

| 1:1 | -10 | 45 | 18 | - |

| 1:1 | 10 | 38 | 32 | - |

| 1:1 | 35 | 29 | 24 | 13 |

| 1:2 | 35 | 9 | 15 | 60 |

This table demonstrates that lower temperatures favor the formation of the N-substituted product (1-carbethoxyindole), while higher temperatures and an excess of the electrophile lead to increasing amounts of the C-3 substituted and disubstituted products. researchgate.net

Table 2: Reaction of 1H-Indol-1-ylmagnesium Iodide with Carbon Dioxide researchgate.net

| Product | Yield (%) |

| 1-Carboxyindole | ~50 |

| 3-Carboxyindole | ~50 |

This table shows that the carboxylation of the indole Grignard reagent with carbon dioxide yields approximately equal amounts of the N-1 and C-3 carboxylic acids, highlighting its ambivalent nucleophilic character. researchgate.net

Properties

CAS No. |

13884-15-6 |

|---|---|

Molecular Formula |

C8H6IMgN |

Molecular Weight |

267.35 g/mol |

IUPAC Name |

magnesium;indol-1-ide;iodide |

InChI |

InChI=1S/C8H6N.HI.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-6H;1H;/q-1;;+2/p-1 |

InChI Key |

WUOHHBBDIXOSSD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=C[N-]2.[Mg+2].[I-] |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Elucidation of N Magnesiated Indoles

Advanced Spectroscopic Techniques for Structural Analysis (e.g., NMR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the characterization of N-magnesiated indoles. Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique information regarding the molecular framework and electronic properties of these reactive species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of N-magnesiated indoles in solution. ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule. Upon formation of the N-Mg bond in an indole (B1671886) ring, significant changes in chemical shifts are observed compared to the parent indole. nih.gov The deprotonation of the N-H group and the subsequent formation of the Grignard reagent lead to a downfield shift for the protons of the polyindoles, indicating an elongation of the conjugation length. nih.gov In studies of related N-magnesiated carbazoles, the formation of the magnesium bromide adduct was monitored by ¹H NMR, showing distinct shifts for the aromatic protons upon reaction completion. researchgate.net

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Indole | H1 (N-H) | ~8.1 | CDCl₃ hmdb.ca |

| Indole | H3 | ~6.5 | CDCl₃ rsc.org |

| 3,6-dimethylcarbazolylmagnesium bromide | Aromatic | Shifted upon formation | [D8]‐THF researchgate.net |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV absorption spectrum of indole in the gas phase shows two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ states. researchgate.net The formation of the N-magnesio derivative can influence these transitions. Solvatochromic studies on indole-containing dyes have shown that the solvent environment can cause shifts in the absorption maxima. nih.gov While specific UV-Vis data for Magnesium, 1H-indol-1-yliodo- is not abundant in the literature, analysis of related indole derivatives provides a basis for understanding its expected spectroscopic behavior. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of organometallic compounds. uvic.ca Techniques like Electrospray Ionization (ESI) are particularly useful for analyzing these often sensitive species as they are soft ionization methods that can probe solution speciation. uvic.cauvic.ca The analysis of indole derivatives by MS reveals characteristic fragmentation patterns, often involving the stable indole core. nih.govresearchgate.net For organomagnesium compounds, the isotopic pattern of magnesium can also aid in identifying metal-containing fragments. uvic.ca

| Technique | Abbreviation | Characteristics | Relevance to N-Magnesiated Indoles |

|---|---|---|---|

| Electron Ionization | EI | Energetic, causes extensive fragmentation, provides a characteristic fingerprint. uvic.ca | Useful for structural information from fragmentation, but may be too harsh for the parent ion. |

| Electrospray Ionization | ESI | Soft ionization, suitable for sensitive and ionic species, reflects solution composition. uvic.cauvic.ca | Ideal for observing the intact quasi-molecular ion and studying solution behavior. |

| Inductively Coupled Plasma | ICP-MS | Provides elemental composition, not molecular structure. uvic.ca | Confirms the presence and isotopic ratio of magnesium. |

X-ray Crystallographic Studies of N-Magnesiated Indole Complexes and Related Species

Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state, revealing precise bond lengths, angles, and coordination geometries. Studies on N-magnesiated indole complexes and related species have been crucial for understanding their aggregation states and the nature of the N-Mg bond. For instance, the alkali metal mediated magnesiation (AMMMg) of N-alkylated indoles has yielded crystalline products suitable for X-ray analysis. anu.edu.au These studies have shown that the resulting structures can vary, forming disodium (B8443419) tetraindol-2-ylmagnesiates, for example. anu.edu.au

Magnesium complexes supported by indole-containing Schiff-base ligands have also been synthesized and characterized by X-ray diffraction, providing insights into the coordination environment of the magnesium center. rsc.org Similarly, studies of magnesium complexes with other nitrogen-containing ligands, while not directly involving indolyl Grignards, offer valuable comparative data on Mg-N bond characteristics and coordination geometries, which are often found to be hexa-coordinated. weizmann.ac.ilnih.gov

| Parameter | Compound 3 (An Indole Derivative) mdpi.com |

|---|---|

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 5.9308(2) mdpi.com |

| b (Å) | 10.9695(3) mdpi.com |

| c (Å) | 14.7966(4) mdpi.com |

| α (°) | 100.5010(10) mdpi.com |

| β (°) | 98.6180(10) mdpi.com |

| γ (°) | 103.8180(10) mdpi.com |

| Volume (ų) | 900.07(5) mdpi.com |

Methodologies for In Situ Monitoring of Organomagnesium Indole Formation and Reactivity

Given that Grignard reagents are often highly reactive and sensitive to moisture and air, they are typically prepared and used in situ. quora.com Monitoring their formation and subsequent reactions in real-time is critical for process optimization and safety. mt.com

In Situ FTIR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of Grignard reagent formation. mt.com By tracking the disappearance of the starting organic halide and the appearance of bands associated with the organomagnesium species, one can follow the reaction kinetics in real time. mt.com This method allows for the continuous measurement of reactant and product concentrations throughout the reaction. mt.com

In Situ NMR Spectroscopy: NMR spectroscopy can also be used to monitor the in situ Grignard metalation method (iGMM). researchgate.net By taking samples at various time points or using a flow-NMR setup, researchers can observe the gradual disappearance of signals from the starting material (e.g., an N-H proton of an indole) and the appearance of new signals corresponding to the N-magnesiated product. researchgate.net This provides direct evidence of the reaction's progress and can help identify any intermediates or side products. nih.govresearchgate.net For example, monitoring the reaction of 3,6-dimethylcarbazole with ethylmagnesium bromide using ¹H NMR clearly showed the conversion to the corresponding magnesium bromide adduct over time. researchgate.net These in situ methods are invaluable for understanding the kinetics and mechanism of the formation of compounds like Magnesium, 1H-indol-1-yliodo-. researchgate.netmt.com

Reactivity Profiles and Mechanistic Investigations of 1h Indol 1 Ylmagnesium Iodide

Regioselectivity in Nucleophilic Reactions of N-Magnesiated Indoles

The dual reactivity of the indolyl Grignard reagent, stemming from the nucleophilic character of both the nitrogen and the C3 position of the indole (B1671886) ring, leads to the potential for reaction at either site. This regioselectivity is a critical aspect of its chemistry.

The reaction of 1H-indol-1-ylmagnesium iodide with electrophiles can result in either N-acylation/alkylation or C3-substitution. The ambident nucleophilic nature of the indole Grignard reagent means that both N- and C-attack pathways are possible. The distribution of products is highly dependent on the reaction conditions and the nature of the electrophile. For instance, in reactions with ethyl chloroformate, both 1-carbethoxyindole (N-attack) and 3-carbethoxyindole (C3-attack) can be formed. researchgate.net

The formation of the C3-substituted product is often explained by a mechanism involving an electrophilic attack on the electron-rich C3 position of the indole ring. beilstein-journals.orgnih.gov This pathway is analogous to the Friedel-Crafts type reactions that are characteristic of indole chemistry. beilstein-journals.orgnih.gov Conversely, direct attack at the nitrogen atom, which bears the magnesium iodide moiety, leads to the N-substituted product.

Several factors play a crucial role in directing the regiochemical outcome of reactions involving 1H-indol-1-ylmagnesium iodide:

Nature of the Electrophile: The hardness or softness of the electrophile can influence the site of attack. Harder electrophiles tend to favor reaction at the harder nitrogen atom, while softer electrophiles may prefer the softer C3 position. However, highly reactive electrophiles can lead to a loss of selectivity and the formation of multiple products, including undesired dimerization or oligomerization. nih.gov

Solvent: The choice of solvent is critical in Grignard reactions. youtube.compearson.com Aprotic, coordinating solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of the Grignard reagent. youtube.comlibretexts.org These solvents solvate the magnesium ion, which can influence the aggregation state and the reactivity of the indolylmagnesium iodide. libretexts.org The solvent can affect the equilibrium between different aggregated species, thereby altering the nucleophilicity of the N and C3 positions.

Temperature: Temperature can significantly impact the product distribution. For example, in the reaction with ethyl chloroformate, lower temperatures (e.g., -10°C) have been reported to favor the formation of the N-acylated product, 1-carbethoxyindole. researchgate.net In contrast, higher temperatures (e.g., 10°C) tend to yield more of the C3-acylated product, 3-carbethoxyindole. researchgate.net At even higher temperatures (e.g., 35°C) and with an excess of the electrophile, the formation of the 1,3-disubstituted product becomes more significant. researchgate.net

Aggregation State: Grignard reagents are known to exist as complex mixtures of monomeric, dimeric, and higher polymeric species in solution. The specific nature of these aggregates and their respective reactivities are not always fully understood but are believed to play a role in the regioselectivity of their reactions. The equilibrium between these species is influenced by the solvent, concentration, and temperature.

Reactions with Carbonyl Compounds and Derivatives

1H-Indol-1-ylmagnesium iodide readily reacts with a variety of carbonyl compounds, leading to the formation of new carbon-carbon bonds.

The addition of 1H-indol-1-ylmagnesium iodide to aldehydes and ketones is a common method for the synthesis of indolylmethanols. Generally, these reactions proceed via nucleophilic attack of the C3 position of the indole ring onto the electrophilic carbonyl carbon. This is a standard approach for creating symmetrical diindolylmethanes when catalyzed by acids. beilstein-journals.orgnih.gov The initial product of the Grignard addition is a magnesium alkoxide, which upon acidic workup, yields the corresponding alcohol.

The reaction of 1H-indol-1-ylmagnesium iodide with carbon dioxide is a carboxylation reaction that can yield indole-1-carboxylic acid. This reaction typically involves the nucleophilic attack of the nitrogen atom of the indolyl Grignard reagent on the carbon atom of CO2. However, the potential for C3-carboxylation also exists, and the reaction conditions can influence the selectivity.

Cross-Coupling Reactions Involving 1H-Indol-1-ylmagnesium Iodide

While less common than their use in nucleophilic additions, indolyl Grignard reagents can participate in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the formation of carbon-carbon or carbon-heteroatom bonds, connecting the indole nucleus to other organic fragments. For example, new 3-arylaminated indole derivatives have been synthesized through such coupling reactions. uni-muenchen.de

Transition Metal-Catalyzed C-C Bond Formation (e.g., Negishi-type Couplings)

While the indolyl Grignard reagent itself can be used in some C-C bond-forming reactions, its utility is greatly expanded in transition metal-catalyzed cross-coupling reactions. A prominent example is the Negishi-type coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org To participate in this reaction, the 1H-indol-1-ylmagnesium iodide is first transmetalated with a zinc halide (e.g., ZnCl₂) to form the corresponding 1H-indol-1-ylzinc halide. This organozinc reagent is then coupled with various aryl, vinyl, or alkyl halides. youtube.com

The general catalytic cycle for a palladium-catalyzed Negishi coupling proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl. wikipedia.org

Transmetalation: The organic group from the indolylzinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. nih.gov

Nickel catalysts, such as Ni(acac)₂, are also effective and can be advantageous in certain cases. wikipedia.org These reactions are highly valued for their ability to tolerate a wide range of functional groups on the coupling partners. youtube.com Research has shown that Negishi couplings can be successfully performed with substrates containing unprotected indole moieties, highlighting the robustness of this method for the synthesis of complex indole derivatives. organic-chemistry.org

| Component | Examples | Role in Reaction |

|---|---|---|

| Indole Source | 1H-Indol-1-ylmagnesium iodide (transmetalated to Indolylzinc halide) | Nucleophilic Coupling Partner |

| Electrophile | Aryl bromides, Aryl chlorides, Vinyl triflates | Electrophilic Coupling Partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Ni(acac)₂ | Facilitates the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), CPhos, XPhos | Stabilizes and modifies the reactivity of the metal catalyst |

| Solvent | Tetrahydrofuran (THF), Toluene | Reaction Medium |

Electrophilic Substitutions on the Indole Ring Mediated by N-Magnesiation

The deprotonation of the indole nitrogen to form 1H-indol-1-ylmagnesium iodide is a pivotal step that activates the indole ring towards electrophilic attack. The magnesium-nitrogen bond enhances the electron-donating capacity of the nitrogen atom into the pyrrole (B145914) ring system. This increases the electron density, and therefore the nucleophilicity, primarily at the C3 position. bhu.ac.inquimicaorganica.org Consequently, the reaction of 1H-indol-1-ylmagnesium iodide with various electrophiles results in selective substitution at the C3 position. bhu.ac.in

This reactivity is distinct from that of neutral indole, which, while also favoring C3 attack, often requires harsher conditions or strong acid catalysis that can lead to polymerization or other side reactions. The N-magnesiation provides a milder, more controlled route to C3-functionalized indoles.

The general mechanism involves the attack of the electron-rich C3 carbon of the indolyl Grignard onto the electrophile (E⁺). This forms a new C-E bond and generates an intermediate that, upon aqueous workup, is protonated to yield the final 3-substituted indole product.

A variety of electrophiles can be employed in this reaction, leading to a diverse array of C3-substituted indole products.

| Electrophile Class | Specific Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | 3-Alkylindoles (e.g., Skatole) |

| Acyl Halides | Acetyl chloride (CH₃COCl) | 3-Acylindoles |

| Carbonyls | Acetone, Cyclohexanone | 3-(Hydroxyalkyl)indoles (after workup) |

| Chloroformates | Ethyl chloroformate (ClCO₂Et) | Indole-3-carboxylates |

| Imines | N-Benzylidene-aniline | 3-(Aminoalkyl)indoles |

Mechanistic Pathways of Key Transformations

Computational Chemistry and DFT Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex mechanistic pathways of organometallic reactions. While specific DFT studies on 1H-indol-1-ylmagnesium iodide are not abundant, computational analyses of related Grignard reagents and indole reactions provide significant insights.

DFT studies on the addition of Grignard reagents to carbonyl compounds have challenged the simple monomeric view of the reagent. Calculations suggest that dimeric Grignard species may be more reactive than monomers, with a reaction path involving the coordination of the carbonyl compound to the magnesium atoms of the dimer. researchgate.net The transition state for the C-C bond formation is proposed to involve an interaction between an alkyl group on one magnesium and the carbonyl carbon, leading to a concerted, polar mechanism. researchgate.net Such models are crucial for understanding the aggregation state and reactivity of indolylmagnesium iodide in solution.

In the context of cross-coupling reactions, DFT has been used to map the energy profiles of the FeI/FeII/FeIII catalytic cycles in iron-catalyzed couplings of Grignard reagents, providing a detailed picture of the oxidation states and intermediates involved. nih.gov For Friedel-Crafts reactions of indole, DFT methods have successfully modeled the mechanism and enantioselectivity, showing excellent agreement with experimental results and helping to explain the role of catalysts in controlling the reaction outcome. nih.gov A recent (2024) DFT study on the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines highlights the importance of including explicit solvent molecules in the computational model to accurately predict experimental outcomes. chemrxiv.org These computational approaches could be applied to model the transition states for the C3 electrophilic attack on N-magnesiated indole, comparing the activation barriers for attack at different positions and rationalizing the observed regioselectivity.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of 1H-indol-1-ylmagnesium iodide is governed by both kinetic and thermodynamic factors. The initial formation of the Grignard reagent from indole and another Grignard (e.g., EtMgI) is a rapid acid-base reaction, driven by the formation of the stable magnesium salt and a volatile alkane (ethane).

The subsequent functionalization is typically the rate-determining step. The regioselectivity of electrophilic attack is a clear example of thermodynamic control. The attack at C3 is favored because the resulting intermediate (an arenium ion) is more stable than the one formed from attack at C2. bhu.ac.in In the C3-attack intermediate, the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene (B151609) ring, which is not possible in the case of C2 attack. bhu.ac.in

Kinetic factors, such as temperature and solvent, play a crucial role in product distribution. For example, in the reaction of indole magnesium iodide with ethyl chloroformate, lower temperatures (-10 °C) favor the formation of the N-acylated product (1-carbethoxyindole), whereas higher temperatures (10 °C) lead to a greater yield of the C3-acylated product (3-carbethoxyindole). This suggests that N-acylation is kinetically favored (faster at low temperatures), while C-acylation is thermodynamically favored (more stable product forms at higher temperatures where the initial kinetic product can revert and rearrange).

The influence of reaction conditions on yield and reaction time provides practical insight into the kinetics. In iodine-catalyzed electrophilic substitutions of indoles with ketones, reaction times of a few hours at moderate temperatures (27-40 °C) are typically sufficient to achieve high yields, indicating reasonably fast kinetics under these catalytic conditions. nih.gov

| Reaction Type | Reagents | Conditions (Temp, Time) | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| N- vs C-Acylation | Indole magnesium iodide + Ethyl chloroformate | -10 °C | Favors 1-carbethoxyindole (Kinetic product) | quimicaorganica.org |

| N- vs C-Acylation | Indole magnesium iodide + Ethyl chloroformate | 10 °C | Maximum yield of 3-carbethoxyindole (Thermodynamic product) | quimicaorganica.org |

| Electrophilic Substitution | Indole + Acetone + Montmorillonite Clay K-10 | 27 °C, 3 hr | 2,2-Di(1H-indol-3-yl)propane (22%) | |

| Electrophilic Substitution | Indole + Cyclohexanone + Montmorillonite Clay K-10 | 27 °C, 2.5 hr | 1,1-Di(1H-indol-3-yl)cyclohexane (48%) | |

| Iodine-Catalyzed Coupling | Trifluoromethyl(indolyl)phenylmethanol + Indole + I₂ | 40 °C, 5 hr | Unsymmetrical DIM (92%) | nih.gov |

Applications of 1h Indol 1 Ylmagnesium Iodide in Advanced Organic Synthesis

Synthesis of Substituted Indole (B1671886) Derivatives with Defined Regiochemistry

The reactivity of 1H-indol-1-ylmagnesium iodide is highly dependent on the electrophile and reaction conditions, which allows for the selective synthesis of substituted indoles. The nitrogen atom of the indole ring is the most acidic site, making N-deprotonation the initial step. However, the resulting N-magnesiated species is in equilibrium with the more nucleophilic C3-magnesiated isomer, which is often the key reactive intermediate in electrophilic substitution reactions.

While the C3 position is generally more nucleophilic, reactions with certain electrophiles can lead to substitution at the N1 position. The preparation of 1-substituted indoles using this reagent is achieved by carefully selecting electrophiles that preferentially react at the nitrogen atom. For instance, after the initial formation of the N-magnesioindole, subsequent reaction with specific alkylating or acylating agents under controlled conditions can yield the N-substituted product. This regioselectivity can be influenced by factors such as the solvent, temperature, and the nature of the electrophile itself. One-pot procedures have been developed for the synthesis of novel multisubstituted 1-alkoxyindoles, which involves the in-situ generation of a 1-hydroxyindole (B3061041) intermediate followed by alkylation. mdpi.com

The most common application of 1H-indol-1-ylmagnesium iodide is in the synthesis of 3-substituted indoles. chemijournal.comcore.ac.uk The C3-magnesiated isomer, being in equilibrium with the N-magnesiated form, readily attacks a wide range of electrophiles, providing a direct and efficient route to C3-functionalized indoles. researchgate.net This method is foundational for creating diverse indole derivatives. researchgate.net

Common electrophiles used in these reactions include:

Aldehydes and Ketones: Reaction with aldehydes and ketones yields indol-3-ylmethanols, which are versatile intermediates themselves. nih.govbeilstein-journals.org

Acyl Halides: Acylation with reagents like acetyl chloride provides a straightforward method to synthesize 3-acylindoles. chemijournal.com

Isocyanates: Reaction with isocyanates leads to the formation of N-substituted indole-3-carboxamides.

The reaction's utility is demonstrated by its tolerance for various functional groups on both the indole ring and the electrophile. This method provides a powerful alternative to classical synthetic routes like Friedel-Crafts acylation, often proceeding with higher yields and regioselectivity. chemijournal.com

Table 1: Examples of 3-Substituted Indole Synthesis using Indolylmagnesium Reagents

| Electrophile | Reagent/Conditions | Product | Yield |

| Acetyl Chloride | Indolylmagnesium iodide in ether | 3-Acetylindole | Good |

| Benzaldehyde | Indolylmagnesium bromide in THF | (1H-indol-3-yl)(phenyl)methanol | High |

| Phenyl isocyanate | Indolylmagnesium bromide in ether | N-Phenyl-1H-indole-3-carboxamide | 95% |

| Ethyl Chloroformate | Indolylmagnesium iodide in ether/benzene (B151609) | Ethyl 1H-indole-3-carboxylate | 70-80% |

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic implementation of 1H-indol-1-ylmagnesium iodide has been instrumental in the total synthesis of numerous complex natural products, particularly indole alkaloids. nih.govwiley.com Its ability to introduce key fragments at the C3 position of the indole core is a recurring theme in synthetic strategies. The reagent's reliability and predictability make it a valuable component in convergent synthetic plans, where complex molecular architectures are assembled from smaller, pre-functionalized building blocks.

For example, in the synthesis of molecules with intricate polycyclic systems, the indolyl Grignard reagent can be used to forge a crucial carbon-carbon bond, setting the stage for subsequent cyclization reactions. While many modern syntheses employ a variety of reagents, the fundamental transformations enabled by organomagnesium compounds like 1H-indol-1-ylmagnesium iodide remain a cornerstone of natural product synthesis. nih.govreddit.com

Utilization in the Preparation of Pharmaceutical Intermediates and Agrochemicals

The indole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in a vast array of biologically active compounds. nih.gov The synthesis of 3-substituted indoles via 1H-indol-1-ylmagnesium iodide is a direct pathway to many important pharmaceutical intermediates. beilstein-journals.org For instance, derivatives of indole-3-acetic acid and other related structures, which can be accessed through this Grignard reagent, are precursors to anti-inflammatory drugs, anticancer agents, and compounds targeting the central nervous system. nih.govrsc.org

Similarly, in the field of agrochemicals, many herbicides, fungicides, and plant growth regulators are based on the indole framework. The efficient and scalable nature of Grignard reactions makes this methodology attractive for the industrial production of key agrochemical intermediates.

Development of Novel Reagents and Methodologies Leveraging N-Magnesiation

The initial N-magnesiation of indole is not just a means to an end but also a starting point for the development of more advanced and selective reagents. Modern advancements in organometallic chemistry have built upon the foundation of the simple Grignard reagent.

One significant development is the use of mixed magnesium-lithium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), for the direct and selective magnesiation of functionalized indoles. uni-muenchen.de These highly active bases can deprotonate specific positions on the indole ring that are inaccessible with traditional Grignard reagents, allowing for novel functionalization patterns. strath.ac.uk

Furthermore, the magnesium-indolyl bond can undergo transmetalation with other metals like zinc or copper. This process generates new organometallic species (e.g., indolylzinc or indolylcopper reagents) with distinct reactivity profiles. uni-muenchen.de For example, an indolylzinc reagent formed via transmetalation can participate in palladium-catalyzed Negishi cross-coupling reactions, while an indolylcopper reagent can undergo efficient acylation, enabling the synthesis of complex, multi-substituted indoles with high precision. uni-muenchen.de

Theoretical and Computational Analyses of Indole Organomagnesium Species

Electronic Structure and Bonding Characteristics of N-Magnesiated Indoles

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in characterizing the electronic structure and the nature of the nitrogen-magnesium bond in N-magnesiated indoles. First-principles calculations reveal the distribution of electron density and the character of molecular orbitals, which are fundamental to understanding the compound's stability and reactivity.

The bonding in N-magnesiated indoles is predominantly ionic, characterized by a significant charge separation between the electropositive magnesium atom and the electronegative nitrogen of the indole (B1671886) ring. This is consistent with studies on other magnesium compounds, where magnesium often exists in a fully ionized Mg²⁺ state. researchgate.net The N-Mg bond is thus best described as an interaction between the indolide anion and the [MgI]⁺ cation.

Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the indole ring, particularly on the nitrogen and the adjacent carbon atoms, highlighting the nucleophilic character of the indolide moiety. The Lowest Unoccupied Molecular Orbital (LUMO) is generally associated with the magnesium center, indicating its Lewis acidic nature and its propensity to coordinate with solvent molecules or other ligands. The significant covalent character in the B-B bonds of magnesium diboride (MgB₂), in contrast to the ionic Mg-B interaction, underscores that the nature of bonding involving magnesium is highly dependent on the element it is bonded to. researchgate.net

Stability and Conformation Studies of Aggregated Species in Solution

In solution, N-magnesiated indoles rarely exist as simple monomers. They tend to form various aggregated species through intermolecular interactions, a phenomenon driven by the desire of the magnesium center to achieve a more stable, higher coordination number. The nature and stability of these aggregates are highly dependent on the solvent, concentration, and the presence of coordinating ligands.

Solution-state NMR studies have been pivotal in characterizing these aggregated structures. anu.edu.au For instance, the use of mixed sodium-magnesium bases can lead to the formation of complex structures like disodium (B8443419) tetraindol-2-ylmagnesiates, which are stable aggregated species in solution. anu.edu.au

Computational modeling is used to explore the potential energy surfaces of these aggregates, predicting the most stable conformations. These calculations help in understanding the thermodynamic and kinetic factors that govern the equilibrium between different aggregated forms, such as dimers, trimers, or larger clusters. The stability of these aggregates is a delicate balance of electrostatic interactions, steric hindrance, and coordination with solvent molecules.

Prediction of Reactivity and Selectivity via Computational Models

Computational models have emerged as powerful tools for predicting the reactivity and selectivity of N-magnesiated indoles in chemical reactions. By modeling the reaction pathways and calculating the energies of transition states and intermediates, chemists can gain a deeper understanding of the factors that control the reaction outcome.

For example, distortion/interaction or activation strain models can be used to predict regioselectivity in reactions involving these organomagnesium compounds. nih.gov This model posits that the regioselectivity is controlled by the energy required to distort the reactants into the geometry of the transition state. nih.gov Such models have been successfully applied to predict the regioselectivity of nucleophilic additions to indolynes, a related class of reactive indole derivatives. nih.gov

Furthermore, machine learning models are being developed to predict chemical reactivity based on experimental data. chemrxiv.org These models can learn the complex relationships between the structure of the reactants and the reaction outcome, enabling the prediction of reactivity for new, untested substrates. chemrxiv.org By training on a dataset of reactions involving N-magnesiated indoles, such models could predict their reactivity and selectivity with different electrophiles. chemrxiv.org

The table below lists some compounds relevant to the computational analysis of indole reactivity.

| Compound Name | Role in Computational Analysis |

| 4,5-Indolyne | Subject of computational studies to predict regioselectivity of nucleophilic additions. nih.gov |

| 5,6-Indolyne | Its lower selectivity in nucleophilic additions was explained by computational models. nih.gov |

| 6,7-Indolyne | Included in computational studies to understand the influence of N-substituents on reactivity. nih.gov |

| N-Sulfonylimines | Used as a model system to develop machine learning models for predicting chemical reactivity. chemrxiv.org |

Ligand Effects on Magnesium Coordination and Reactivity

Ligands play a crucial role in modulating the structure, stability, and reactivity of N-magnesiated indoles. The coordination of ligands to the magnesium center can break up aggregates, increase solubility, and tune the reactivity of the N-Mg bond.

Commonly used ligands include ethers like tetrahydrofuran (B95107) (THF) and chelating diamines such as N,N,N',N'-tetramethylethylenediamine (TMEDA). anu.edu.au The coordination of these ligands to the magnesium atom satisfies its coordination sphere, often leading to the formation of well-defined monomeric or dimeric complexes. The strength of the ligand, in terms of its donor capacity, significantly influences the properties of the resulting magnesium complex. researchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern chemistry is the development of green and sustainable processes. numberanalytics.com For the synthesis of indolylmagnesium iodide, this translates to exploring alternatives to traditional ether solvents, which are often volatile and flammable. Research is anticipated to focus on the use of more environmentally friendly solvents, such as deep eutectic solvents (DESs) or even water, which have shown promise in other organometallic reactions. researchgate.net Furthermore, minimizing waste and energy consumption during the synthesis will be a key consideration. This includes developing methods that proceed at ambient temperatures and reduce the need for extensive purification steps.

Exploration of Asymmetric Synthesis Applications

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries. While the direct use of chiral Grignard reagents can be challenging, the application of indolylmagnesium iodide in asymmetric synthesis is a burgeoning area of research. nih.govorganic-chemistry.org Future work will likely involve the use of chiral ligands or catalysts to control the stereochemical outcome of reactions where indolylmagnesium iodide acts as a nucleophile. nih.govresearchgate.net This could lead to the development of highly enantioselective methods for the synthesis of chiral indole-containing molecules. For instance, the use of chiral Brønsted acids or Lewis acids as catalysts could induce asymmetry in the addition of the indolyl group to various electrophiles. organic-chemistry.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and ease of scalability. researchgate.netchemicalindustryjournal.co.uk The in-situ generation of Grignard reagents in flow reactors is a particularly attractive strategy, as it minimizes the handling of these highly reactive and sensitive compounds. chemicalindustryjournal.co.ukvapourtec.com Future research will likely focus on developing robust and efficient flow-based methods for the synthesis and immediate utilization of indolylmagnesium iodide. researchgate.netnih.govacs.org This integration with flow chemistry can lead to on-demand production, reducing waste and improving process control. researchgate.netresearchgate.net Furthermore, the incorporation of automated synthesis platforms can accelerate the discovery and optimization of new reactions involving this reagent. sigmaaldrich.comchemspeed.com

Table 1: Comparison of Batch vs. Flow Synthesis for Grignard Reagents

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to exothermicity and handling of large quantities. acs.org | Inherently safer due to small reaction volumes and better heat control. youtube.comchemicalindustryjournal.co.uk |

| Scalability | Can be challenging and require significant process redesign. | More straightforward scalability by extending run time or using larger reactors. researchgate.net |

| Reproducibility | Can be variable due to initiation difficulties and local concentration gradients. researchgate.net | Highly reproducible due to precise control over reaction parameters. researchgate.net |

| Reagent Handling | Often involves isolation and storage of sensitive reagents. chemicalindustryjournal.co.uk | Allows for in-situ generation and immediate consumption, minimizing handling. chemicalindustryjournal.co.ukvapourtec.com |

Discovery of Novel Reactivity Modes and Catalytic Cycles

While the primary reactivity of Grignard reagents is nucleophilic addition, there is always potential for discovering new modes of action. Research may uncover novel catalytic cycles where indolylmagnesium iodide plays a key role, potentially in cross-coupling reactions or other transition metal-catalyzed transformations. youtube.comacs.org Understanding the fundamental reaction mechanisms is crucial in this endeavor. acs.orgacs.org For example, exploring its behavior in the presence of different transition metal catalysts could unlock new synthetic pathways. The formation of biaryl compounds through palladium-catalyzed coupling reactions is a well-established area where new Grignard reagents could find application. youtube.com

Advancements in In Situ Characterization for Reaction Optimization

The ability to monitor reactions in real-time is a powerful tool for optimization and mechanistic understanding. azooptics.com Advancements in spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, will be instrumental in studying the formation and reactivity of indolylmagnesium iodide. acs.orgnumberanalytics.com These techniques can provide valuable information on reaction kinetics, the presence of intermediates, and the influence of reaction conditions. acs.org For instance, in-situ FTIR can be used to monitor the consumption of starting materials and the formation of the Grignard reagent, ensuring safe and efficient reaction progress. acs.org This real-time data allows for precise control and optimization of the synthetic process.

Q & A

Basic: What are the established synthetic routes for preparing Magnesium, 1H-indol-1-yliodo-, and how is its structural integrity validated?

Methodological Answer:

The synthesis of Magnesium, 1H-indol-1-yliodo- typically involves halogenation of the indole ring followed by magnesium insertion. For example, iodination of 1H-indole derivatives can be achieved using iodine in the presence of oxidizing agents like N-iodosuccinimide (NIS) under anhydrous conditions. Subsequent transmetallation with magnesium powder in tetrahydrofuran (THF) at controlled temperatures (0–25°C) yields the target compound . Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the indole ring.

- Elemental Analysis: Verification of Mg and I content via inductively coupled plasma mass spectrometry (ICP-MS).

- X-ray Diffraction (XRD): For crystalline derivatives, single-crystal XRD resolves bond lengths and coordination geometry .

Advanced: How can researchers optimize reaction conditions to improve yields of Magnesium, 1H-indol-1-yliodo- when scaling up synthesis?

Methodological Answer:

Yield optimization requires systematic parameter variation:

- Temperature Control: Lower temperatures (e.g., −10°C) during iodination reduce side reactions like polyhalogenation .

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance magnesium reactivity while stabilizing intermediates.

- Catalytic Additives: Lewis acids like ZnCl₂ can accelerate transmetallation kinetics .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediate species .

Basic: What safety protocols are critical when handling Magnesium, 1H-indol-1-yliodo- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of iodine vapors released during decomposition .

- First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced: How can thermal decomposition studies inform the stability profile of Magnesium, 1H-indol-1-yliodo- under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify mass loss at increasing temperatures (e.g., 25–400°C) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events (e.g., melting, oxidation) to establish safe storage temperatures .

- Humidity Testing: Expose samples to controlled humidity (e.g., 30–80% RH) to assess hygroscopicity and degradation kinetics .

Basic: Which spectroscopic techniques are most effective for identifying functional groups in Magnesium, 1H-indol-1-yliodo-?

Methodological Answer:

- Infrared (IR) Spectroscopy: Peaks at 3400–3100 cm⁻¹ (N-H stretch) and 1600–1450 cm⁻¹ (C=C/C=N indole ring vibrations) confirm indole backbone integrity.

- Ultraviolet-Visible (UV-Vis): Absorbance maxima near 280–300 nm indicate π→π* transitions in the aromatic system .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass verification and fragmentation patterns .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Compare computed NMR/IR spectra (e.g., using Gaussian or ORCA software) with experimental data to validate structural models .

- Solvent Effects: Re-run calculations with implicit solvent models (e.g., PCM) to account for solvation shifts in UV-Vis or NMR .

- Isotopic Labeling: Use deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .

Basic: What are the documented biological interactions of Magnesium, 1H-indol-1-yliodo- with enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. Monitor activity changes via fluorescence quenching .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) for protein-ligand interactions .

Advanced: What strategies can elucidate the mechanistic role of the magnesium center in catalytic applications?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS): Analyze Mg K-edge spectra to determine oxidation state and coordination geometry during catalysis .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- Electrochemical Profiling: Cyclic voltammetry reveals redox-active behavior of the magnesium center in solution .

Basic: How should researchers address variability in reported melting points or solubility data for this compound?

Methodological Answer:

- Purification Protocols: Recrystallize from ethanol/water mixtures to remove impurities affecting melting points .

- Solubility Testing: Use the shake-flask method in solvents of varying polarity (e.g., DMSO, hexane) under controlled pH .

- Interlaboratory Validation: Cross-check data with collaborators using standardized protocols .

Advanced: What computational approaches predict the reactivity of Magnesium, 1H-indol-1-yliodo- in cross-coupling reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model ligand exchange dynamics at the Mg center to predict nucleophilic attack sites .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic regions on the indole ring .

- Transition State Analysis: Locate energy barriers for oxidative addition steps using QM/MM hybrid methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.